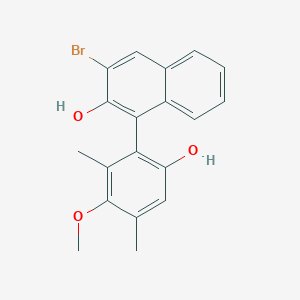![molecular formula C9H18O3 B12087639 3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol CAS No. 344295-30-3](/img/structure/B12087639.png)
3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol is a chemical compound with the molecular formula C12H24O4 It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol typically involves the reaction of allyl alcohol with 1,3-dibromopropane, followed by a subsequent reaction with 1,3-propanediol. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide and potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted ethers.
Aplicaciones Científicas De Investigación
3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ether linkages provide flexibility and stability. These interactions can affect the compound’s bioactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-2-ol
- 3-{3-[(Methoxy)propoxy]propoxy}propan-1-ol
- 3-{3-[(Ethoxy)propoxy]propoxy}propan-1-ol
Uniqueness
3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol is unique due to its specific arrangement of ether linkages and the presence of an allyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
344295-30-3 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-(3-prop-2-enoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-2-6-11-8-4-9-12-7-3-5-10/h2,10H,1,3-9H2 |
Clave InChI |
XVLWEAUUUBWART-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



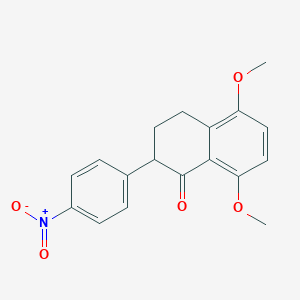

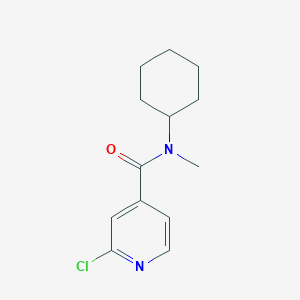
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
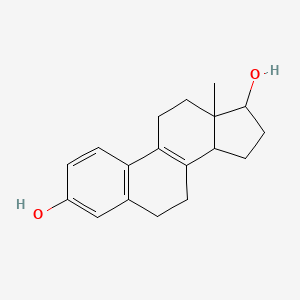
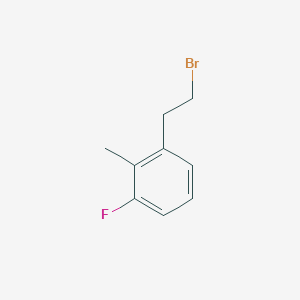

![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)

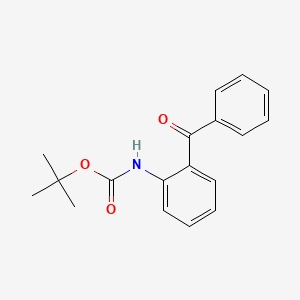
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
